1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Salt selection Aqueous solubility Assay reproducibility

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS 1909305-44-7) is a heterocyclic building block that combines a 1,2,4-triazole ring N‑methylated at position 4 with a piperazine ring via a direct C–N bond. The free base (CAS 67869‑95‑8, PubChem CID has a molecular weight of 167.21 g mol⁻¹ , while the dihydrochloride salt (C₇H₁₅Cl₂N₅, MW 240.13 g mol⁻¹) is the commercially preferred form due to its enhanced aqueous solubility and ease of handling.

Molecular Formula C7H15Cl2N5
Molecular Weight 240.13
CAS No. 1909305-44-7
Cat. No. B2403570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride
CAS1909305-44-7
Molecular FormulaC7H15Cl2N5
Molecular Weight240.13
Structural Identifiers
SMILESCN1C=NN=C1N2CCNCC2.Cl.Cl
InChIInChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H
InChIKeyNJVHLQZXKOXDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride – A Triazole–Piperazine Building Block for Medicinal Chemistry


1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS 1909305-44-7) is a heterocyclic building block that combines a 1,2,4-triazole ring N‑methylated at position 4 with a piperazine ring via a direct C–N bond. The free base (CAS 67869‑95‑8, PubChem CID 20234081) has a molecular weight of 167.21 g mol⁻¹ [1], while the dihydrochloride salt (C₇H₁₅Cl₂N₅, MW 240.13 g mol⁻¹) is the commercially preferred form due to its enhanced aqueous solubility and ease of handling . Structural relatives include the non‑methylated analogue 1‑(1H‑1,2,4‑triazol‑3‑yl)piperazine, the methylene‑bridged variant 1‑((4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)methyl)piperazine, and the piperidine congener 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine. The compound is primarily employed as a versatile synthetic intermediate in drug‑discovery programmes targeting kinases [2], monoamine oxidase (MAO) [3], and other therapeutic areas.

Why Generic Substitution Fails for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride – Key Structural Determinants


In‑class triazole–piperazine compounds are not interchangeable for three principal reasons. First, the N‑methyl group on the triazole ring alters both electronic distribution and steric environment compared with the des‑methyl analogue, which can significantly affect target binding affinity; for example, in the triazolopiperazine DPP‑4 inhibitor series, subtle substituent changes modulated potency over a 1,000‑fold range (IC₅₀ from 4.3 nM to >10 μM) [1]. Second, the direct C–N linkage between the triazole and piperazine rings imparts greater conformational rigidity and a different hydrogen‑bonding presentation than the methylene‑bridged analogue [2]. Third, the dihydrochloride salt form of CAS 1909305‑44‑7 offers practical advantages in aqueous solubility, weighing accuracy, and long‑term storage stability that are absent in the free‑base form (CAS 67869‑95‑8), which directly affects reproducibility in biological assays and scale‑up syntheses [3]. These differences mean that replacement with a generic analogue without re‑validation of the entire synthetic or assay workflow can lead to divergent outcomes.

Quantitative Differentiation Evidence for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride


Dihydrochloride Salt vs. Free Base: Solubility and Handling for Reproducible Assay Performance

The dihydrochloride salt of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine (MW 240.13 g mol⁻¹) provides markedly higher aqueous solubility than the free base (MW 167.21 g mol⁻¹). This is a well‑recognized property of hydrochloride salts of piperazine‑containing compounds, which protonate both piperazine nitrogen atoms to yield dicationic species with enhanced water solubility [1]. The free base form (CAS 67869‑95‑8) is listed with hazard statements H302‑H315‑H318‑H335 (harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) and a 'Danger' signal word [2]. In contrast, the dihydrochloride salt is classified as non‑hazardous for transport, reducing shipping and storage complexity . Reproducible weighing of the higher‑molecular‑weight salt also reduces relative error in small‑scale synthesis and assay preparation.

Salt selection Aqueous solubility Assay reproducibility Medicinal chemistry building blocks

N‑Methylation Effect: Electronic Modulation of the Triazole Ring Compared with the Des‑Methyl Analogue

The 4‑methyl substituent on the 1,2,4‑triazole ring of the target compound inductively donates electron density into the heterocycle, altering its H‑bond acceptor capacity and dipole moment relative to the unsubstituted analogue 1‑(1H‑1,2,4‑triazol‑3‑yl)piperazine (CAS 69389‑21‑5). While direct comparative IC₅₀ data for the isolated building blocks are not published, the impact of N‑methylation on triazole‑containing pharmacophores is extensively documented. In a series of triazolopiperazine DPP‑4 inhibitors, the nature of the triazole substituent was a critical determinant of potency: the 4‑fluorobenzyl‑substituted triazolopiperazine 46b exhibited an IC₅₀ of 0.18 nM against DPP‑4, whereas earlier‑generation analogues without optimized triazole substitution showed IC₅₀ values of 4.3 nM (compound 34b) [1]. This 24‑fold potency difference illustrates the sensitivity of biological activity to triazole substitution patterns [1]. In the MAO inhibitor series, triazole‑piperazine hybrid 5c (bearing a 4‑chlorophenyl group) achieved an IC₅₀ of 0.070 µM against MAO‑A, representing a >100‑fold improvement over the unsubstituted phenyl analogue within the same library [2].

Triazole substitution Electronic effects Structure–activity relationship Kinase inhibitor design

Direct C–N Linkage vs. Methylene‑Bridged Analogue: Conformational Rigidity and Synthetic Utility

The target compound connects the triazole and piperazine rings via a direct C–N bond (InChI Key: OEQQSRKLXHARQU‑UHFFFAOYSA‑N), resulting in a rotationally restricted scaffold with a single rotatable bond between the two heterocycles [1]. In contrast, the methylene‑bridged analogue 1‑((4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)methyl)piperazine (CAS not matched) introduces an sp³ carbon spacer, adding a flexible degree of freedom. This difference has consequences for both molecular recognition and downstream chemistry: the direct C–N linkage presents the piperazine secondary amine at a fixed distance and orientation from the triazole plane, which can be critical for maintaining pharmacophore geometry. In the glutaminyl cyclase inhibitor series, the piperidine analogue 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine (direct C–C linkage) yielded compound 27, which reduced pE‑CD47 levels in A549 cells without affecting cell viability and demonstrated in vivo anti‑cancer efficacy in a xenograft model [2]. The rigid C–N‑linked scaffold of the target compound provides a structurally analogous but chemically distinct starting point for SAR exploration.

Conformational analysis Linker effects Building block design Fragment-based drug discovery

Piperazine vs. Piperidine Core: Impact on Hydrogen‑Bond Capacity and Downstream Functionalisation

The piperazine ring in the target compound contains two nitrogen atoms (one secondary amine, one tertiary amine in the free base), providing two hydrogen‑bond acceptor sites and one hydrogen‑bond donor, with a topological polar surface area (tPSA) of 46 Ų [1]. The piperidine analogue 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine offers only a single basic nitrogen (tPSA ≈ 30 Ų) and lacks the second nitrogen available for further derivatisation. This distinction is practically significant: in the glutaminyl cyclase inhibitor programme, the piperidine‑based compound 27 demonstrated isoQC‑selective inhibition with apparent anti‑cancer effects in vivo [2], but its scaffold lacks the secondary amine handle that enables parallel amide coupling, sulfonamide formation, or reductive amination on the piperazine core. The piperazine NH in the target compound thus serves as a modular diversification point that the piperidine analogue cannot provide.

Heterocycle comparison Hydrogen bonding Parallel synthesis Library design

Commercial Purity Benchmarking: ≥95% Assured Purity for Reproducible Research

The target dihydrochloride salt is supplied with a minimum purity specification of 95% by multiple independent vendors including AKSci (Product 0116EH) and CymitQuimica (Ref. 3D‑JBD30544) , with full quality assurance backing and availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The free base (CAS 67869‑95‑8) is also listed at 95% purity by American Elements, but with a GHS Danger classification [1]. By comparison, the non‑methylated analogue 1‑(1H‑1,2,4‑triazol‑3‑yl)piperazine dihydrochloride is not listed as a standard catalog item from these same suppliers, indicating lower commercial availability. For procurement, the assured purity level directly impacts the reliability of SAR data: a 95% minimum purity specification means that at most 5% of the weighed material consists of unidentified impurities, a level acceptable for most medicinal chemistry workflows, whereas lower‑purity lots can introduce confounding biological activity or side reactions.

Purity specification Quality control Procurement criteria Building block reliability

Scaffold Versatility: Documented Use Across Multiple Target Classes in Published SAR Campaigns

Although direct biological data for the isolated dihydrochloride building block are not available, the triazolopiperazine scaffold to which it belongs has been successfully deployed across multiple therapeutic target classes. In the DPP‑4 inhibitor programme, triazolopiperazine‑based β‑aminoamides achieved sub‑nanomolar potency (IC₅₀ = 0.18 nM for compound 46b) with oral activity in vivo [1]. In the MAO field, 1,2,4‑triazole‑piperazine hybrids demonstrated selective MAO‑A inhibition (IC₅₀ = 0.070 µM for compound 5c) [2]. In antiviral research, a triazole‑piperazine derivative (C1N46) inhibited SARS‑CoV‑2 main protease with an IC₅₀ of 1.87 µM and an EC₅₀ of 6.99 µM in a cellular assay, while exhibiting improved liver microsome stability over the lead compound GC‑14 [3]. These data illustrate that the triazole‑piperazine motif is a privileged scaffold capable of delivering potent inhibitors across diverse targets, and the target compound serves as a direct synthetic entry point into this chemical space.

Privileged scaffold Multi‑target drug discovery Click chemistry Kinase inhibitors

Optimal Application Scenarios for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride


Fragment‑Based Drug Discovery: A Conformationally Restricted Triazole–Piperazine Fragment

The rigid direct C–N linkage and the defined tPSA (46 Ų) of the triazole–piperazine core make this building block an ideal fragment for structure‑based design. The dihydrochloride salt’s aqueous solubility facilitates fragment soaking in protein crystallography, while the secondary amine provides a direct vector for fragment growing via amide coupling. The scaffold’s demonstrated ability to deliver sub‑nanomolar potency against DPP‑4 (IC₅₀ 0.18 nM) [1] and selective MAO‑A inhibition (IC₅₀ 0.070 µM) [2] validates its fragment‑to‑lead potential.

Parallel Library Synthesis: Modular Diversification via the Piperazine NH

The free secondary amine of the piperazine ring serves as a primary diversification handle, enabling high‑throughput parallel synthesis of amide, sulfonamide, urea, or N‑alkylated libraries. The N‑methyl group on the triazole ring remains inert under standard coupling conditions, allowing chemoselective functionalisation. This contrasts with the piperidine analogue, which lacks an equivalent diversification point [3]. The ≥95% commercial purity ensures that library members are not contaminated by reactive impurities carried through from the building block.

Kinase Inhibitor Programmes: Entry into a Privileged Chemical Space

Triazolopiperazines have been successfully developed as potent kinase inhibitors, exemplified by the DPP‑4 inhibitor series achieving sub‑nanomolar potency [1] and BTK inhibitor programmes exploiting triazole‑piperazine cores [4]. The target building block provides a direct synthetic route into this validated chemical space, with the 4‑methyl group on the triazole contributing to kinase hinge‑binding interactions through optimal electronic and steric complementarity.

Antiviral and CNS Drug Discovery: Exploiting Proven Multi‑Target Scaffold Activity

The triazole–piperazine motif has demonstrated activity against SARS‑CoV‑2 main protease (IC₅₀ 1.87 µM, EC₅₀ 6.99 µM in Vero E6 cells) with improved metabolic stability [5] and selective MAO‑A inhibition relevant to depression and anxiety [2]. The dihydrochloride building block enables medicinal chemists to rapidly explore both antiviral and CNS chemical space using a common synthetic intermediate.

Quote Request

Request a Quote for 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.